molecular formula C18H14FN5OS B2553428 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-73-6

7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2553428
CAS RN: 863500-73-6
M. Wt: 367.4
InChI Key: GVSSVKDBXIEUDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds has been a focus of recent research due to their potential pharmacological applications. In one study, a series of 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives were synthesized. These compounds were characterized using various analytical techniques such as IR, ^1H NMR, LC–MS mass, and C, H, N analyses. The synthesis process aimed to explore the antimicrobial potential of these compounds, which indeed showed significant biological activity against a range of microorganisms .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their potential as pharmacological agents. In the case of 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, the crystal structure was determined by single-crystal X-ray diffraction. The analysis revealed that the fused rings of the compound are nearly coplanar, which could be significant for its interaction with biological targets. The crystal packing was found to be stabilized by weak intermolecular C–H···O hydrogen bonds and π-π interactions, which are important for the stability and solubility of the compound .

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives has been explored through the synthesis of novel compounds containing 1,2,4-triazoles and thiophenes. These compounds were synthesized starting from thieno[2,3-d]pyrimidine-2,4-diol, indicating the versatility of the core unit in undergoing various chemical transformations to yield compounds with potential antimicrobial activity. The reactivity of these compounds is likely influenced by the presence of the triazole and thiophene rings, which are known to impart certain electronic properties that can enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these novel heterocyclic compounds are inferred from their structural characteristics and the results of their pharmacological evaluation. The compounds synthesized in the studies exhibit significant antimicrobial activity, which suggests that their physical properties, such as solubility and stability, are conducive to biological interaction. The chemical properties, including reactivity and the ability to form stable crystal structures with specific intermolecular interactions, are also indicative of their potential as drug candidates .

Scientific Research Applications

Synthesis and Biological Activity

A new series of compounds, including derivatives similar in structure to 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, have been synthesized and their larvicidal activity evaluated. These compounds exhibit significant activity against third instar larvae, with some showing better efficacy than the standard drug Malathion due to the presence of electron-withdrawing groups like trifluoro, fluorine, hydroxy, nitro, and methoxy attached to the benzyl ring (Gorle et al., 2016).

Chemical Synthesis and Derivative Studies

Research into 7-chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidines has led to the synthesis of new derivatives through nucleophilic replacement, forming 7-hydrazidoderivatives and, upon heating, new tricyclic 7-substituted derivatives. This work showcases the versatility and potential for structural modification of these compounds, contributing to the development of novel chemical entities (Biagi et al., 2002).

Antitumor Potential

A series of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones were synthesized and selected for in vitro antitumor screening by the U.S. National Cancer Institute. Among them, certain compounds demonstrated notable antitumor activities against a variety of human tumor cell lines, highlighting the therapeutic potential of these chemical structures in cancer treatment (Becan & Wagner, 2008).

properties

IUPAC Name

7-[(3-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-25-15-7-5-14(6-8-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-3-2-4-13(19)9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSSVKDBXIEUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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